molecular formula C22H22BrNO4 B2929220 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one CAS No. 1212395-63-5

3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one

Cat. No.: B2929220
CAS No.: 1212395-63-5
M. Wt: 444.325
InChI Key: ZXRDEEIVCOQLJO-UHFFFAOYSA-N
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Description

3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its complex structure, which includes an acetylphenoxy group, a bromophenyl group, and an oxolan-2-ylmethyl group attached to an azetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.

    Attachment of the Acetylphenoxy Group: The acetylphenoxy group can be attached through an etherification reaction involving 4-acetylphenol and an appropriate leaving group.

    Addition of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via an alkylation reaction using oxolan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, azetidinones are studied for their potential as enzyme inhibitors. The specific structure of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Medicine

Medicinally, azetidinones are explored for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In industry, compounds like this one can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The acetylphenoxy and bromophenyl groups could interact with the active sites of enzymes, while the azetidinone core could provide the necessary structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Acetylphenoxy)-4-phenylazetidin-2-one: Lacks the bromophenyl group, which may affect its reactivity and biological activity.

    3-(4-Acetylphenoxy)-4-(3-chlorophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and reactivity.

Uniqueness

The presence of the bromophenyl group in 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one makes it unique compared to its analogs. Bromine atoms can participate in different types of chemical reactions, such as halogen bonding, which can affect the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-acetylphenoxy)-4-(3-bromophenyl)-1-(oxolan-2-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO4/c1-14(25)15-7-9-18(10-8-15)28-21-20(16-4-2-5-17(23)12-16)24(22(21)26)13-19-6-3-11-27-19/h2,4-5,7-10,12,19-21H,3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDEEIVCOQLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(N(C2=O)CC3CCCO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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